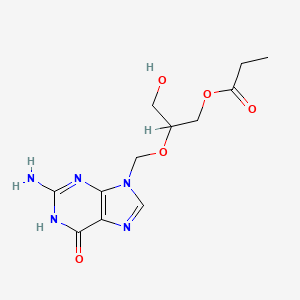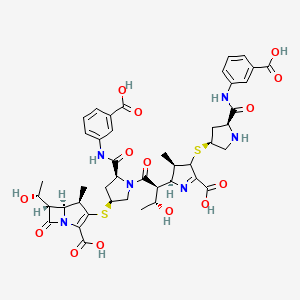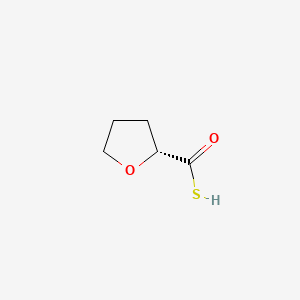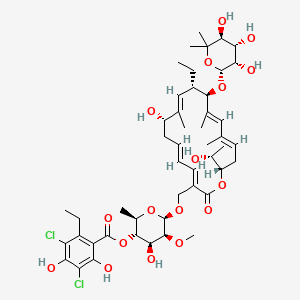
2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-3-hydroxypropyl propionate, (2RS)-
Overview
Description
Scientific Research Applications
Vibrational Spectroscopy and Molecular Docking
A study by Rizwana et al. (2020) conducted a vibrational analysis of a similar compound using both experimental and theoretical approaches. This analysis included evaluating the electronic properties and band gap energy, which were comparable to bioactive molecules. Additionally, molecular docking studies revealed the compound's potential anti-viral activity against various viral proteins (Rizwana, Prasana, Muthu, & Abraham, 2020).
Synthetic Studies and Biological Activity
A study by Roggen and Gundersen (2008) focused on the synthesis of N-Methoxy-9-methyl-9H-purin-6-amines, which are structurally similar to the compound . They explored variations in amino/imino tautomer ratios and conducted alkylation reactions, which are relevant for understanding the compound's reactivity and potential applications (Roggen & Gundersen, 2008).
Enzymatic Synthesis Process
Sethi et al. (2014) developed an enzymatic process for synthesizing a related compound, demonstrating a biocatalytic approach towards its production. This process involved optimizing various reaction parameters, highlighting the potential for efficient synthesis of related compounds (Sethi et al., 2014).
Drug Development and Pharmacokinetics
Hutchinson et al. (2003) identified a compound with a similar structure as a potent antagonist in a pharmacological context. They discussed the compound's in vitro profile and pharmacokinetics, which are crucial for drug development and understanding how such compounds behave in biological systems (Hutchinson et al., 2003).
Mechanism of Action
Target of Action
Ganciclovir Monopropionate, also known as Ganciclovir, primarily targets the DNA polymerase of the Herpesvirus family , including cytomegalovirus (CMV) . It is used to treat complications from AIDS-associated cytomegalovirus infections .
Mode of Action
Ganciclovir’s mode of action involves the inhibition of viral DNA replication . After initial phosphorylation by a viral kinase, cellular kinases generate the toxic triphosphate form of ganciclovir (ganciclovir-TP). This inhibition includes a selective and potent inhibition of the viral DNA polymerase .
Biochemical Pathways
The biochemical pathway of Ganciclovir involves its conversion into ganciclovir 5’-monophosphate by a viral kinase, which is encoded by the cytomegalovirus (CMV) gene UL97 during infection . This monophosphate is then further converted into the active triphosphate form by cellular kinases .
Pharmacokinetics
Ganciclovir’s pharmacokinetics reveal that it is predominantly eliminated by renal excretion, with a minor contribution from metabolism . The drug’s
Biochemical Analysis
Biochemical Properties
Ganciclovir Monopropionate plays a significant role in biochemical reactions, primarily due to its conversion to Ganciclovir in vivo. The compound interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the viral enzyme thymidine kinase (TK), which phosphorylates Ganciclovir Monopropionate to its active triphosphate form . This active form inhibits viral DNA polymerase, thereby preventing viral replication . Additionally, cellular kinases further phosphorylate the compound, enhancing its antiviral activity .
Cellular Effects
Ganciclovir Monopropionate exerts several effects on various types of cells and cellular processes. It influences cell function by inhibiting viral DNA synthesis, leading to the suppression of viral replication . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. In cells expressing the herpes simplex virus thymidine kinase (HSV-TK) gene, Ganciclovir Monopropionate is phosphorylated to its active form, which is incorporated into the DNA of replicating cells, causing cell cycle arrest and apoptosis . This mechanism is particularly effective in cancer gene therapy, where the compound selectively targets and kills malignant cells .
Molecular Mechanism
The molecular mechanism of Ganciclovir Monopropionate involves its conversion to Ganciclovir triphosphate, which competitively inhibits deoxyadenosine triphosphate (dATP) during viral DNA synthesis . This inhibition results in the incorporation of Ganciclovir triphosphate into the viral DNA, leading to chain termination and the prevention of further DNA elongation . The compound’s selective toxicity towards virus-infected cells is due to its activation by viral thymidine kinase, which is not present in uninfected cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ganciclovir Monopropionate change over time. The compound’s stability and degradation are influenced by various factors, including temperature and pH . Long-term studies have shown that Ganciclovir Monopropionate remains stable under refrigerated conditions but may degrade at higher temperatures . In vitro and in vivo studies have demonstrated that the compound maintains its antiviral activity over extended periods, with minimal loss of efficacy .
Dosage Effects in Animal Models
The effects of Ganciclovir Monopropionate vary with different dosages in animal models. At lower doses, the compound effectively inhibits viral replication without causing significant toxicity . At higher doses, Ganciclovir Monopropionate can cause adverse effects, including hematological toxicity and renal impairment . These threshold effects highlight the importance of optimizing dosage to achieve maximum therapeutic benefit while minimizing adverse effects .
Metabolic Pathways
Ganciclovir Monopropionate is involved in several metabolic pathways. After administration, the compound is rapidly converted to Ganciclovir by esterases . Ganciclovir is then phosphorylated by viral thymidine kinase and cellular kinases to its active triphosphate form . This active form inhibits viral DNA polymerase, preventing viral replication . The majority of Ganciclovir is excreted unchanged in the urine, indicating minimal metabolism .
Transport and Distribution
Ganciclovir Monopropionate is transported and distributed within cells and tissues through various mechanisms. The compound is taken up by cells via nucleoside transporters and is subsequently phosphorylated to its active form . Ganciclovir Monopropionate’s distribution is influenced by its hydrophilic nature, which allows it to penetrate tissues and reach target cells effectively . The compound’s bioavailability can be enhanced through formulation strategies, such as solid dispersion techniques .
Subcellular Localization
The subcellular localization of Ganciclovir Monopropionate is primarily within the nucleus, where it exerts its antiviral effects . The compound’s active triphosphate form is incorporated into viral DNA, leading to chain termination and inhibition of viral replication . This localization is facilitated by the presence of targeting signals and post-translational modifications that direct the compound to the nucleus .
properties
IUPAC Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O5/c1-2-8(19)21-4-7(3-18)22-6-17-5-14-9-10(17)15-12(13)16-11(9)20/h5,7,18H,2-4,6H2,1H3,(H3,13,15,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWAJZGPKYMTAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
194159-18-7 | |
| Record name | 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-3-hydroxypropyl propionate, (2RS)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194159187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-1,9-dihydro-9-[[1-(hydroxymethyl)-2-(1-oxopropoxy)ethoxy]methyl]-6H-purin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-((2-AMINO-6-OXO-1,6-DIHYDRO-9H-PURIN-9-YL)METHOXY)-3-HYDROXYPROPYL PROPIONATE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88D0H2WAXF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Ganciclovir Monopropionate important in the context of Valganciclovir Hydrochloride synthesis?
A1: Ganciclovir Monopropionate is identified as one of the three related substances produced during the synthesis of Valganciclovir Hydrochloride []. Its presence, along with Ganciclovir monoacetate and bis-valine easter of ganciclovir, underscores the importance of quality control and purification processes during Valganciclovir Hydrochloride production []. Understanding the formation and properties of these related substances is crucial for ensuring the purity and safety of the final drug product.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5R,6S)-Allyl 6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601480.png)

![1-[2-[[4-(Benzenesulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B601484.png)
![1-[2-[[4-(Benzenesulfonyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B601485.png)
